2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone
Description
This compound features a central ethanone core linked to two distinct moieties:
- 3-(5-Methyl-1H-benzo[d]imidazol-2-yl)azetidine: A four-membered azetidine ring fused to a 5-methyl-substituted benzimidazole. The azetidine introduces conformational rigidity, which may enhance target binding specificity compared to larger heterocycles like piperidines .
The benzimidazole moiety is a common pharmacophore in antifungal and kinase-inhibiting agents, while the azetidine-thioether combination suggests tailored solubility and steric properties.
Properties
IUPAC Name |
1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-14(2)27-18-7-5-16(6-8-18)11-21(26)25-12-17(13-25)22-23-19-9-4-15(3)10-20(19)24-22/h4-10,14,17H,11-13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRXOWAYKPZCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Isopropylthio group : Contributes to the lipophilicity and may influence receptor binding.
- Phenyl ring : A common motif in many bioactive compounds, enhancing interactions with biological targets.
- Azetidine moiety : Implicated in various biological activities due to its ability to mimic natural substrates.
- Benzo[d]imidazole : Known for its role in various pharmacological activities, including anticancer and antimicrobial effects.
Antimicrobial Activity
The presence of the isopropylthio group has been associated with enhanced antimicrobial properties. Research indicates that thioether compounds often exhibit higher antibacterial activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes. This suggests that our compound could be evaluated for its antimicrobial efficacy against various pathogens.
Neuroprotective Effects
Compounds with benzo[d]imidazole structures have also been investigated for neuroprotective effects. They are thought to inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases. This aspect warrants further exploration concerning our compound's potential in treating conditions like Alzheimer's disease.
The proposed mechanisms of action for this compound include:
- Inhibition of Kinase Pathways : Similar compounds have been shown to modulate pathways such as PI3K/AKT/mTOR, which are crucial in cancer proliferation and survival .
- Induction of Apoptosis : The capacity to induce apoptosis through caspase activation has been documented in related studies, suggesting a potential pathway for our compound .
- Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative damage, contributing to its neuroprotective properties.
Study 1: Anticancer Activity
In a study examining the effects of benzo[d]imidazole derivatives on cancer cells, it was found that these compounds significantly reduced cell viability in various cancer lines through ROS-mediated pathways. The findings suggest that our compound could similarly affect cancer cell lines due to its structural characteristics.
Study 2: Antimicrobial Efficacy
A related thioether compound was tested against Staphylococcus aureus and exhibited significant antibacterial activity. This supports the hypothesis that our compound may possess similar properties and could be a candidate for further antimicrobial testing.
Data Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C20H24N2OS |
| Anticancer Activity | Induces apoptosis in HepG2 cells |
| Antimicrobial Activity | Potential against Gram-positive bacteria |
| Neuroprotective Effects | Inhibits oxidative stress |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Heterocyclic Diversity :
- The target compound's azetidine-benzoimidazole fusion is unique among the listed analogs, which predominantly employ triazoles (), thiazoles (), or larger rings (e.g., isoindoline-diones in ). The azetidine’s smaller ring size may reduce steric hindrance while maintaining rigidity.
- Sertaconazole () shares the benzoimidazole moiety but lacks the azetidine, instead incorporating an oxime-linked benzothienylmethyl ether for antifungal activity.
Compounds with phenoxymethyl-triazole-thiazole chains () exhibit extended conjugation, which may influence electronic properties and binding kinetics differently than the target’s compact azetidine-benzoimidazole system.
Key Observations:
- The target compound’s synthesis likely involves multi-step heterocyclic assembly , contrasting with one-pot imidazole condensations (e.g., ) or TDAE-mediated alkylations ().
- The absence of direct synthetic data for the target compound underscores the need for further optimization, particularly for the azetidine-benzoimidazole junction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
